DL-m-Tyrosine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-m-Tyrosine can be synthesized through several methods. One common approach involves the hydroxylation of phenylalanine. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is added to the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. This method uses enzymes to catalyze the hydroxylation of phenylalanine, resulting in the formation of this compound. The process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: DL-m-Tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Neuropharmacological Applications

Dopamine Precursor

DL-m-Tyrosine serves as a precursor for catecholamines, particularly dopamine. Studies have shown that it can be decarboxylated to form m-tyramine, which is involved in dopamine synthesis in the brain. Research indicates that m-tyrosine can influence dopamine release and metabolism, making it a candidate for therapeutic interventions in neurodegenerative diseases like Parkinson's disease .

Cognitive Enhancement

Research has demonstrated that acute administration of tyrosine can enhance cognitive performance under stress or fatigue. A systematic review indicated that tyrosine loading helps counteract cognitive decrements induced by stressors, suggesting its potential as a cognitive enhancer during demanding situations .

Agricultural Applications

Herbicidal Properties

this compound has been identified as a herbicidal compound. Studies have shown that it inhibits root growth in various plants such as lettuce and tomato. The toxicity of m-tyrosine is linked to its incorporation into proteins, which disrupts normal plant development .

| Plant Species | Concentration (µM) | Effect |

|---|---|---|

| Lettuce (Lactuca sativa) | 10–320 | Inhibition of root growth |

| Tomato (Solanum lycopersicum) | 50–250 | Inhibition of root growth; increased reactive oxygen species accumulation |

Toxicological Insights

Toxicity Mechanisms

The incorporation of m-tyrosine into proteins can lead to various toxic effects in organisms. For instance, studies have shown that it can induce oxidative stress and modify antioxidant systems in plants and animals alike. The toxicity levels vary significantly between the d- and l-enantiomers of m-tyrosine, with l-m-tyrosine generally exhibiting higher toxicity .

| Organism | Toxicity Observed | Reference |

|---|---|---|

| Lettuce | Stunted growth at low concentrations | |

| Hamster Ovary Cells | Colony formation inhibition at 0.2 mM |

Clinical Research Applications

This compound has been explored for its therapeutic potential in several clinical scenarios:

- Parkinson's Disease : Although initial studies suggested potential benefits in treating Parkinson's disease through dopamine modulation, subsequent clinical trials did not support its efficacy in parkinsonian patients .

- Stress Response : Clinical trials have indicated that tyrosine supplementation may help mitigate the effects of acute stress on cognitive function, particularly during high-demand tasks or extreme conditions .

Mechanism of Action

DL-m-Tyrosine exerts its effects through several mechanisms:

Molecular Targets: It interacts with enzymes involved in amino acid metabolism.

Pathways Involved: It is part of the metabolic pathway that converts phenylalanine to tyrosine, which is further involved in the synthesis of neurotransmitters like dopamine and norepinephrine

Comparison with Similar Compounds

DL-m-Tyrosine is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

L-Tyrosine: The para isomer of tyrosine, commonly found in proteins.

DL-o-Tyrosine: The ortho isomer of tyrosine.

L-m-Tyrosine: The L-isomer of meta-tyrosine

This compound’s unique structure allows it to participate in specific biochemical reactions that other isomers may not, making it a valuable compound for research and industrial applications.

Biological Activity

DL-m-Tyrosine, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities across various fields, including pharmacology, plant biology, and cancer research. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is a stereoisomer of tyrosine that plays a crucial role in various biological systems. It is involved in neurotransmitter synthesis and has been studied for its potential effects on mood, cognition, and stress response. Additionally, this compound exhibits phytotoxic properties and has implications in cancer biology.

The biological activity of this compound can be attributed to several mechanisms:

- Incorporation into Proteins : this compound can be incorporated into proteins in place of phenylalanine (Phe), leading to altered protein functionality. This incorporation affects various physiological processes in both plants and animals .

- Neurotransmitter Synthesis : As a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, this compound plays a significant role in the central nervous system. Supplementation has been shown to enhance cognitive performance under stress conditions .

- Phytotoxic Effects : In plants, this compound acts as a broad-spectrum phytotoxin that disrupts metabolic processes by misincorporating into proteins essential for growth and development .

Pharmacological Studies

A study examining the pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa demonstrated that peak blood tyrosine levels occurred 2-3 hours post-supplementation. The study found no adverse side effects associated with the administration of this compound at doses up to 2.5 g twice daily over 12 weeks .

Cancer Research

Research indicates that this compound exhibits antiproliferative effects on cancer cells. In murine models, it has been shown to inhibit tumor growth and metastasis by inducing autophagy in cancer cells while preventing the proliferation of secondary tumors . This suggests potential therapeutic applications in cancer treatment.

Case Studies

- Anorexia Nervosa : A case study involving adolescents with anorexia nervosa highlighted the pharmacological response to oral tyrosine supplementation. The results indicated significant increases in blood tyrosine levels without adverse effects, suggesting its potential use as an adjunct therapy for improving nutritional status in this population .

- Plant Toxicity : In studies involving Arabidopsis seedlings, exposure to this compound resulted in reduced chlorophyll content and impaired photosynthesis. The phytotoxicity was linked to the misincorporation of this compound into plant proteins, disrupting essential metabolic pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of DL-m-Tyrosine in experimental settings?

To ensure purity (≥98% by HPLC) and structural validation, researchers should employ a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment .

- 1H NMR spectroscopy (300 MHz in D₂O) to verify the molecular structure and detect impurities .

- Elemental analysis to confirm stoichiometric composition .

- Melting point determination (278–288°C, with decomposition) as a preliminary quality check .

Q. How can researchers optimize solubility for this compound in aqueous and organic systems?

this compound is sparingly soluble in water but dissolves in 1 M HCl, making acidic conditions ideal for aqueous experiments . For organic solvents, pre-screening using polar aprotic solvents (e.g., DMSO) is recommended, followed by sonication or mild heating (≤50°C) to enhance dissolution .

Q. What are the critical parameters for synthesizing this compound in laboratory settings?

Key steps include:

- Enzymatic hydroxylation : Using phenylalanine 3-hydroxylase to convert phenylalanine to meta-tyrosine, with strict control of pH (6.5–7.5) and temperature (25–37°C) .

- Racemic resolution : Employing chiral chromatography or crystallization to separate D- and L-enantiomers if stereospecific studies are required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported allelopathic effects of this compound on plant growth?

Discrepancies in studies (e.g., root growth inhibition in Arabidopsis vs. no effect in grasses) may arise from species-specific metabolic pathways. To address this:

- Conduct dose-response assays (0.1–10 mM) across diverse plant models .

- Use isotope-labeled this compound to track uptake and metabolism .

- Analyze soil microbial communities, which may degrade this compound and mitigate its effects .

Q. What mechanistic insights explain this compound's role as a substrate analog in enzyme inhibition studies?

this compound competes with L-tyrosine in phenylalanyl-tRNA synthetase binding due to its meta-hydroxyl group, disrupting protein synthesis . To validate this:

- Perform kinetic assays with varying substrate concentrations.

- Use X-ray crystallography to compare enzyme-ligand binding conformations .

Q. How does this compound's stereochemistry influence its hypotensive effects when combined with Carbidopa?

The racemic mixture (DL-form) shows enhanced hypotensive activity compared to individual enantiomers, likely due to synergistic inhibition of catecholamine synthesis. Experimental design should include:

- Enantiomer-specific pharmacokinetic profiling .

- In vivo blood pressure monitoring in rodent models with controlled Carbidopa co-administration .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound's stability under varying storage conditions?

- Store lyophilized this compound at –20°C in airtight, light-protected containers to prevent degradation .

- Conduct accelerated stability studies (40°C/75% relative humidity) with periodic HPLC analysis to assess degradation kinetics .

Q. What strategies are effective for detecting this compound in complex biological matrices?

Properties

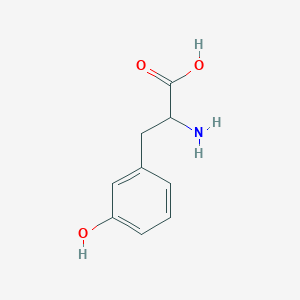

IUPAC Name |

2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019810 | |

| Record name | DL-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-06-4 | |

| Record name | DL-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-m-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-hydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.